molecular formula C14H11ClFN3O2 B2660461 N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 899748-80-2

N-(3-chloro-4-fluorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2660461
CAS No.: 899748-80-2
M. Wt: 307.71
InChI Key: VSAJPAFVMHQYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a chloro-fluoro-substituted phenyl ring and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves the following steps:

    Formation of the Ethanediamide Backbone: The ethanediamide backbone can be synthesized through the reaction of ethylenediamine with an appropriate acyl chloride or anhydride under basic conditions.

    Introduction of the Chloro-Fluoro-Substituted Phenyl Ring: The chloro-fluoro-substituted phenyl ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-fluoro-substituted benzene derivative reacts with the ethanediamide backbone.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a reductive amination reaction, where pyridine-2-carboxaldehyde reacts with the intermediate product from the previous step in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Substituted products with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is evaluated for its potential use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The chloro-fluoro-substituted phenyl ring and the pyridinylmethyl group contribute to the compound’s binding affinity and specificity towards its targets. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]methanediamide
  • N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]propanediamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the pyridinylmethyl group, provides a unique structural framework that can interact with various molecular targets in a specific manner.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN3O2/c15-11-7-9(4-5-12(11)16)19-14(21)13(20)18-8-10-3-1-2-6-17-10/h1-7H,8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAJPAFVMHQYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.